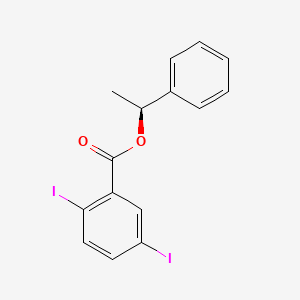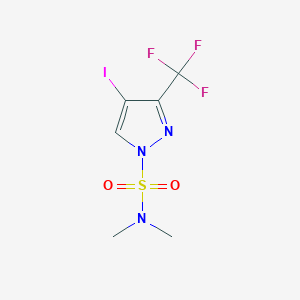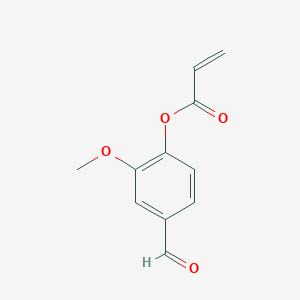![molecular formula C13H18O3S B12613048 Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate CAS No. 648438-81-7](/img/structure/B12613048.png)
Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of an ethyl ester group attached to a phenoxyacetate moiety, which is further substituted with a propan-2-yl group and a sulfanyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate typically involves the esterification of 2-(propan-2-yl)-4-sulfanylphenoxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl [2-(propan-2-yl)-4-hydroxyphenoxy]acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenoxyacetate moiety can interact with various enzymes, modulating their activity and leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate can be compared with other phenoxyacetate derivatives such as:
Ethyl [2-(propan-2-yl)-4-hydroxyphenoxy]acetate: Lacks the sulfanyl group, which may result in different biological activities.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its reactivity and solubility.
The uniqueness of this compound lies in the presence of both the sulfanyl and ethyl ester groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
648438-81-7 |
|---|---|
Molekularformel |
C13H18O3S |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
ethyl 2-(2-propan-2-yl-4-sulfanylphenoxy)acetate |
InChI |
InChI=1S/C13H18O3S/c1-4-15-13(14)8-16-12-6-5-10(17)7-11(12)9(2)3/h5-7,9,17H,4,8H2,1-3H3 |
InChI-Schlüssel |
AFCLTTVCXFWNSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1)S)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


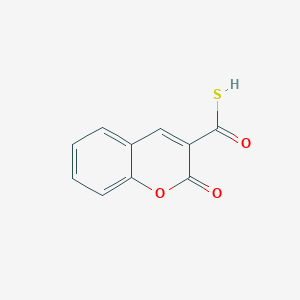
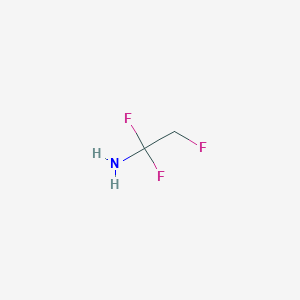

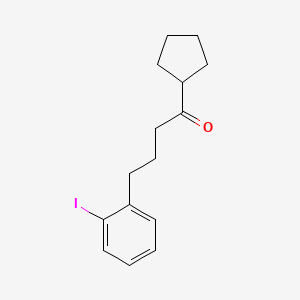
![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)

![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)
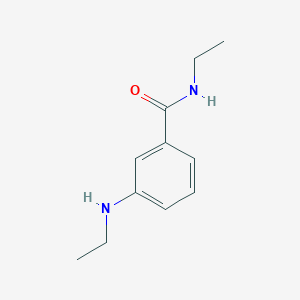
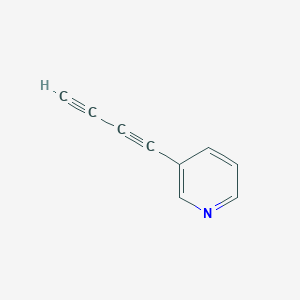
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
